molecular formula C13H11NO3 B6414851 Methyl 3-(5-hydroxypyridin-2-yl)benzoate CAS No. 1256366-76-3

Methyl 3-(5-hydroxypyridin-2-yl)benzoate

Cat. No.: B6414851
CAS No.: 1256366-76-3
M. Wt: 229.23 g/mol
InChI Key: RTTQDLDETUCHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-hydroxypyridin-2-yl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a substituted pyridine ring at the meta position of the benzene ring.

Properties

IUPAC Name

methyl 3-(5-hydroxypyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(7-10)12-6-5-11(15)8-14-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTQDLDETUCHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692627
Record name Methyl 3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256366-76-3
Record name Methyl 3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-hydroxypyridin-2-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoic acid and 5-hydroxypyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromobenzoic acid with 5-hydroxypyridine in the presence of a palladium catalyst and a base.

    Esterification: The resulting product is then subjected to esterification using methanol and an acid catalyst to form the final compound, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling and esterification steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(5-hydroxypyridin-2-yl)benzoate can undergo oxidation reactions, particularly at the hydroxyl group on the pyridine ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl 3-(5-hydroxypyridin-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(5-hydroxypyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxypyridine moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzoate ester can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Substituent(s) Key Features Inferred Properties
This compound 5-hydroxypyridin-2-yl Hydroxyl group (H-bond donor/acceptor), pyridine nitrogen (basic site) High polarity, moderate aqueous solubility, potential for metal coordination
Methyl 3-(pyridin-2-yl)propiolate Pyridin-2-yl + propiolate chain Alkyne group (linear geometry), pyridine nitrogen Enhanced reactivity (e.g., click chemistry), lower solubility due to alkyne
Methyl 3-(trifluoromethyl)benzoate Trifluoromethyl Strong electron-withdrawing group (CF₃) Increased lipophilicity, resistance to metabolic oxidation
Methyl 3-(5-fluoropyridin-2-yl)benzoate hydrochloride 5-fluoropyridin-2-yl + HCl salt Fluorine substituent (electron-withdrawing), hydrochloride salt Improved crystallinity, higher solubility in polar solvents compared to free base
Methyl 3,4-dihydroxybenzoate 3,4-dihydroxy Two hydroxyl groups (H-bond donors) High aqueous solubility, antioxidant potential, susceptibility to oxidation

Key Observations :

  • Polarity and Solubility: The hydroxyl group in this compound enhances polarity compared to non-polar substituents (e.g., trifluoromethyl), likely improving solubility in polar solvents like water or ethanol. However, its solubility may be lower than dihydroxy analogs (e.g., Methyl 3,4-dihydroxybenzoate) due to fewer H-bond donors .
  • Reactivity : The pyridine nitrogen in the target compound could act as a weak base or participate in coordination chemistry, similar to Methyl 3-(pyridin-2-yl)propiolate. In contrast, trifluoromethyl-substituted analogs exhibit stability against enzymatic degradation, making them suitable for prolonged biological activity .

Table 2: Inferred Toxicity and Metabolic Behavior

Compound Name Substituent(s) Potential Metabolic Pathways Toxicity Profile (Inferred)
This compound 5-hydroxypyridin-2-yl Hydrolysis of ester, hydroxylation/oxidation of pyridine Moderate toxicity (similar to Methyl Benzoate )
Methyl Benzoate None (parent compound) Ester hydrolysis to benzoic acid Low acute toxicity (LD₅₀ > 2000 mg/kg in rodents)
Ethyl Benzoate Ethyl ester Slower ester hydrolysis than methyl analogs Higher acute toxicity (LD₅₀ ~ 1300 mg/kg in rodents)
Methyl 3-(trifluoromethyl)benzoate Trifluoromethyl Resistance to hydrolysis, potential fluorination Low metabolic clearance, possible bioaccumulation risks

Key Observations :

  • Metabolism: The methyl ester group in the target compound is expected to undergo hydrolysis to yield benzoic acid and 5-hydroxypyridin-2-yl methanol, similar to Methyl Benzoate . However, the hydroxyl group on the pyridine ring may undergo phase II conjugation (e.g., glucuronidation), altering excretion pathways.
  • Toxicity : While Methyl Benzoate exhibits low acute toxicity, the introduction of a pyridine ring (a heterocyclic aromatic amine) could introduce neurotoxic or hepatotoxic effects, as seen in some pyridine derivatives. Direct evidence is lacking, necessitating caution in extrapolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.